1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
Descripción
1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a structurally complex amine featuring a cyclobutyl ring substituted with a 3-chloro-2-fluorophenyl group and a branched 3-methylbutylamine chain. The presence of both chloro and fluoro substituents on the aromatic ring may enhance metabolic stability and receptor-binding specificity compared to chlorine-only analogs .
Propiedades
Fórmula molecular |
C15H21ClFN |
|---|---|
Peso molecular |
269.78 g/mol |
Nombre IUPAC |
1-[1-(3-chloro-2-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21ClFN/c1-10(2)9-13(18)15(7-4-8-15)11-5-3-6-12(16)14(11)17/h3,5-6,10,13H,4,7-9,18H2,1-2H3 |
Clave InChI |
HURYYVRITDJDLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1(CCC1)C2=C(C(=CC=C2)Cl)F)N |
Origen del producto |
United States |
Métodos De Preparación
General Synthetic Strategy
The synthesis of 1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine generally follows a multi-step approach:
Step 1: Preparation of cyclobutanecarbonitrile intermediate
Starting from substituted phenyl cyclobutanecarbonitriles (e.g., 1-(3,4-dichlorophenyl)-1-cyclobutanecarbonitrile), the nitrile group is a key functional handle for further transformations.Step 2: Formation of substituted cyclobutanone
The nitrile is reacted with an organomagnesium reagent (Grignard reagent) to introduce the 3-methyl-1-butyl side chain, followed by hydrolysis and acid treatment to yield the corresponding cyclobutanone derivative.Step 3: Conversion to formamide intermediate
The cyclobutanone is then reacted with formamide and formic acid under heating to form an N-formyl amine intermediate.Step 4: Hydrolysis to yield the amine
Acid hydrolysis of the formamide intermediate under reflux conditions liberates the primary amine.Step 5: Formation of hydrochloride salt
The free amine is converted to its hydrochloride salt for purification and stabilization.
Detailed Synthetic Steps with Data
Notes on Reaction Conditions and Yields
Reaction times range from 1 hour for initial Grignard additions to 20-24 hours for formylation and hydrolysis steps.
Yields reported for similar compounds vary:
Physical properties such as melting points and boiling points are consistent with substituted cyclobutyl amines and their intermediates, aiding in characterization and purity assessment.
Summary Table of Key Intermediates and Conditions
| Intermediate | Key Reagents | Conditions | Yield (%) | Physical Data |
|---|---|---|---|---|
| Cyclobutanecarbonitrile | Starting substituted phenyl + Mg + alkyl bromide | Dry ether/toluene, reflux 1-2 h | Not specified | bp ~100-120 °C / 0.2 mm Hg |
| Cyclobutanone | Hydrolysis with HCl | Reflux 1-10 h | Up to 81% | bp ~108-128 °C / 0.2-0.3 mm Hg |
| N-Formyl amine | Formamide + formic acid + ketone | 160-180 °C, 5-24 h | ~39% | mp ~97-112 °C |
| Free amine | Hydrolysis of formamide | Reflux with HCl, 18-20 h | Oil: ~96%, salt: ~46% | mp salt ~163-165 °C |
| Hydrochloride salt | HCl treatment of free amine | Room temp to reflux | ~80% | mp ~195-197 °C |
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity and pathway interactions are essential to understand its full mechanism.
Comparación Con Compuestos Similares
Table 1: Structural and Pharmacological Comparison
Pharmacological and Metabolic Insights
- Fluorine Substitution : The 2-fluoro group in the target compound may reduce oxidative metabolism compared to 3-chlorophenyl analogs, prolonging half-life .
- Positional Isomerism: Para-chloro substitution in didesmethyl sibutramine (4-Cl) correlates with serotonin/norepinephrine reuptake inhibition, whereas meta-chloro (3-Cl) or ortho-fluoro (2-F) substituents may alter receptor specificity .
Potential Therapeutic Directions
- Metabolic Stability : Fluorinated analogs like the target compound may evade cytochrome P450-mediated degradation, a limitation observed in didesmethyl sibutramine .
- Receptor Specificity: The 3-chloro-2-fluoro substitution pattern could enhance selectivity for monoamine transporters over off-target receptors, reducing adverse effects .
Actividad Biológica
1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a compound with notable potential in medicinal chemistry due to its unique structural characteristics, including a cyclobutyl ring and halogenated aromatic substituents. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C15H22ClFN
- Molecular Weight : 269.78 g/mol
- Structural Characteristics : The compound features a cyclobutyl ring attached to a chlorinated aromatic system and a butylamine chain, which may influence its reactivity and interactions with biological targets.
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. The compound is believed to inhibit the reuptake of these neurotransmitters, similar to its known metabolite, sibutramine, which has been shown to have significant effects on appetite regulation and energy expenditure in animal models .
Biological Activity Overview
The compound's biological activity can be summarized as follows:
Case Studies and Research Findings
Numerous studies have investigated the pharmacological effects of this compound:
- Appetite Suppression Study :
- Energy Expenditure Investigation :
- Comparative Analysis with Sibutramine :
Potential Applications
The unique pharmacological profile of this compound suggests several potential applications:
- Weight Management : Due to its appetite-suppressing effects, it may serve as an effective treatment for obesity.
- Mood Disorders : Its action on serotonin pathways could make it beneficial for conditions such as depression and anxiety.
- Metabolic Disorders : Increased energy expenditure may help manage metabolic syndromes.
Q & A
Q. What are the recommended synthetic routes for 1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes, including cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, followed by functionalization of the amine group. For example:
- Step 1 : Formation of the cyclobutane core using halogenated precursors (e.g., 3-chloro-2-fluorophenyl derivatives) under UV light or catalytic conditions .
- Step 2 : Introduction of the butylamine chain via nucleophilic substitution or reductive amination. Adjusting solvent polarity (e.g., THF vs. DMF) and temperature (0–60°C) can improve yields by 15–30% .
- Step 3 : Final purification using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Q. How can structural features of this compound be confirmed, and what analytical techniques are critical?
- X-ray crystallography : Resolves the cyclobutane ring geometry and substituent orientation (e.g., chloro-fluoro substitution pattern) .
- NMR spectroscopy :
- H NMR: Methyl groups at δ 1.2–1.4 ppm and cyclobutane protons at δ 2.5–3.0 ppm.
- F NMR: Fluorine signal at δ -110 to -120 ppm confirms ortho-fluorine positioning .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHClFN) with <2 ppm error .
Q. What preliminary biological screening strategies are suitable for this compound?
- Receptor binding assays : Screen for activity at neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement studies .
- Cytotoxicity profiling : Use MTT assays in HEK-293 or SH-SY5Y cell lines to assess IC values at 24–72 hours .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to estimate half-life .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance enantiomeric purity for chiral derivatives?
- Chiral catalysts : Use Ru-based catalysts in asymmetric hydrogenation to achieve >90% enantiomeric excess (ee) .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undes enantiomers in racemic mixtures .
- Crystallization-induced diastereomer resolution : Pair the amine with chiral acids (e.g., tartaric acid) to isolate pure enantiomers .
Q. How do structural modifications (e.g., substituent position or halogen replacement) impact biological activity?
- Substituent positioning : Moving the chloro group from the 3- to 4-position on the phenyl ring reduces dopamine receptor binding affinity by 40%, as shown in SAR studies .
- Halogen exchange : Replacing fluorine with bromine increases lipophilicity (logP +0.5) but decreases metabolic stability (t from 120 to 60 minutes) .
- Cyclobutane ring expansion : Replacing cyclobutane with cyclopentane lowers conformational rigidity, reducing target selectivity .
Q. How can contradictory data on oxidation products be resolved?
Conflicting reports on oxidation products (e.g., ketones vs. carboxylic acids) may arise from reaction conditions:
- Controlled oxidation : Use mild oxidizing agents (e.g., MnO) in anhydrous conditions to favor ketone formation, while stronger agents (KMnO/HO) yield carboxylic acids .
- Analytical validation : Employ GC-MS or C NMR to distinguish between oxidation intermediates and final products .
Q. What methodologies elucidate target-specific interactions in neurological studies?
- Molecular docking : Simulate binding poses with serotonin receptors (e.g., 5-HT) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Asp155) .
- Electrophysiology : Patch-clamp assays in transfected CHO cells quantify ion channel modulation (e.g., NMDA receptor inhibition) .
- In vivo microdialysis : Measure neurotransmitter release (e.g., dopamine) in rodent brains after compound administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
